molecular formula C9H8BrF B2769256 5-Bromo-4-fluoro-2,3-dihydro-1H-indene CAS No. 2077959-66-9

5-Bromo-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2769256
CAS No.: 2077959-66-9
M. Wt: 215.065
InChI Key: JMXAUGGYHVFQBH-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1H-indene is a bicyclic aromatic hydrocarbon derivative featuring a partially saturated indene core. Its structure includes bromine and fluorine substituents at positions 5 and 4, respectively (Figure 1). This compound belongs to the 2,3-dihydro-1H-indene family, which is characterized by a fused benzene ring and a five-membered saturated ring.

Properties

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-5-4-6-2-1-3-7(6)9(8)11/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXAUGGYHVFQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2077959-66-9
Record name 5-bromo-4-fluoro-2,3-dihydro-1H-indene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the bromination of 4-fluoro-2,3-dihydro-1H-indene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in methanol.

    Electrophilic Substitution: Sulfuric acid or aluminum chloride as catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted indene derivatives.

    Oxidation: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-indanone.

    Reduction: Formation of 5-bromo-4-fluoro-2,3-dihydro-1H-indane.

Scientific Research Applications

5-Bromo-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Anti-Inflammatory Activity

Diaporindenes A–D (39–42)

  • Structure : These isomers feature a 2,3-dihydro-1H-indene core fused with a 1,4-benzodioxan moiety .
  • Bioactivity: Exhibited potent inhibition of nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values ranging from 4.2–9.0 μM. The benzodioxan moiety likely enhances binding to inflammatory targets .
  • Comparison : Unlike 5-bromo-4-fluoro-2,3-dihydro-1H-indene, diaporindenes lack halogen substituents but include oxygen-rich benzodioxan groups. This suggests that halogenation may trade anti-inflammatory potency for improved metabolic stability or lipophilicity.

Isoprenylisobenzofuran A (43)

  • Structure : Combines an isoprenylisobenzofuran nucleus with a 1,4-benzodioxan unit .
  • Bioactivity: IC50 of 9.0 μM against NO production, comparable to diaporindenes .
  • Comparison : The absence of a dihydroindene core in this compound highlights the importance of the bicyclic structure in this compound for scaffold rigidity.

Antiproliferative Dihydroindene Derivatives

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives (12a–12r)

  • Structure : Methoxy substitutions at positions 4, 5, and 6 on the dihydroindene core .
  • Bioactivity : Compounds 12d and 12q showed 78.82% and 83.61% inhibition rates, respectively, at 0.1 mM against cancer cell lines. Electron-donating groups (e.g., methoxy) on the B-ring enhanced activity .

Oxygen/Carbonyl-Modified Derivatives (15c, 15d)

  • Structure : Introduction of oxygen or carbonyl groups into the linker region .
  • Bioactivity : Significant reduction in antiproliferative activity compared to trimethoxy derivatives .
  • Comparison : This underscores the sensitivity of bioactivity to substituent type and position. Halogens in this compound may offer a balance between steric effects and electronic properties.

Antitubercular and Lipophilic Analogues

Compounds 7–13 (2,3-Dihydro-1H-indene Unit)

  • Structure : 4-linked 2,3-dihydro-1H-indene core with varied substituents .
  • Bioactivity : Demonstrated potent in vitro activity against Mycobacterium tuberculosis (M.tb), comparable to bedaquiline. Lipophilicity was critical for cell membrane penetration .

Electronic Properties and Drug Design

4,6-Difluoro-2,3-dihydro-1H-indene (Combine-1)

  • Structure : Difluoro substitution at positions 4 and 6 .
  • Electronic Properties : HOMO orbitals localized on the dihydroindene moiety, facilitating interactions with TRP461 in viral proteins .
  • Comparison : The single fluorine at position 4 in this compound may optimize electronic effects without excessive electronegativity, balancing target binding and solubility.

Data Table: Key Analogues and Bioactivities

Compound Substituents Bioactivity (IC50/Inhibition) Source
Diaporindenes A–D (39–42) 1,4-Benzodioxan moiety NO inhibition: 4.2–9.0 μM
Compound 12d 4,5,6-Trimethoxy, 4-hydroxy-3-methoxyphenyl 78.82% inhibition (0.1 mM)
Compounds 7–13 4-linked dihydroindene Potent vs. M.tb
Combine-1 4,6-Difluoro HOMO on dihydroindene

Biological Activity

5-Bromo-4-fluoro-2,3-dihydro-1H-indene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C9H6BrF
  • Molecular Weight : Approximately 215.06 g/mol
  • Structural Features : The compound features a bicyclic structure formed by a fused benzene and cyclopentane ring, with bromine and fluorine substituents that enhance its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Indene derivatives are used as precursors.
  • Bromination : Bromine is introduced at the appropriate position on the indene ring.
  • Fluorination : Fluorine is added using selective fluorination techniques to ensure the correct positioning.

These methods are crucial for obtaining high yields and purity of the compound for further biological testing.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The presence of halogens (bromine and fluorine) enhances binding affinity compared to non-halogenated analogs .
  • Neurological Applications : Research indicates potential applications in treating neurological disorders due to its ability to modulate receptor activity. This modulation could lead to therapeutic effects in conditions such as depression or anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFocusFindings
Enzyme BindingDemonstrated enhanced binding affinity to serotonin receptors.
Anticancer ActivityShowed potential cytotoxic effects against cancer cell lines.
PharmacodynamicsSuggested mechanisms involve receptor modulation leading to altered signaling pathways.

Notable Research Outcomes

  • Serotonin Receptor Modulation : A study indicated that this compound exhibits selective binding to serotonin receptors, which may contribute to its antidepressant-like effects.
  • Cytotoxicity in Cancer Cells : In vitro tests revealed that the compound has cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Research into the pharmacodynamics of this compound suggests that it may influence signaling pathways associated with neurotransmitter systems, providing insights into its therapeutic potential for neurological conditions .

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